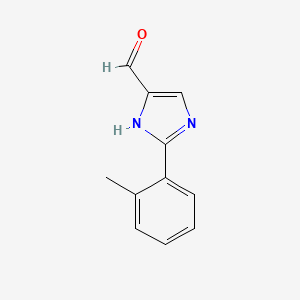
2-(o-Tolyl)imidazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(o-Tolyl)imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with an o-tolyl group at the 2-position and an aldehyde group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Tolyl)imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-toluidine with glyoxal in the presence of ammonium acetate, followed by oxidation to introduce the aldehyde group at the 4-position . Another approach includes the use of N-heterocyclic carbenes as catalysts to facilitate the formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(o-Tolyl)imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl halides
Major Products Formed
Oxidation: 2-(o-Tolyl)imidazole-4-carboxylic acid
Reduction: 2-(o-Tolyl)imidazole-4-methanol
Substitution: Various N-substituted imidazole derivatives
Wissenschaftliche Forschungsanwendungen
2-(o-Tolyl)imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(o-Tolyl)imidazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole-4-carboxaldehyde: Lacks the o-tolyl group, making it less hydrophobic and potentially less bioactive.
2-Phenylimidazole-4-carbaldehyde: Contains a phenyl group instead of an o-tolyl group, which may alter its electronic properties and reactivity.
2-(p-Tolyl)imidazole-4-carbaldehyde: Similar structure but with the tolyl group at the para position, which can affect its steric and electronic characteristics.
Uniqueness
2-(o-Tolyl)imidazole-4-carbaldehyde is unique due to the presence of the o-tolyl group, which enhances its hydrophobicity and may improve its interaction with biological targets. This structural feature can also influence its reactivity and stability, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
2-(2-methylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-8-4-2-3-5-10(8)11-12-6-9(7-14)13-11/h2-7H,1H3,(H,12,13) |
InChI-Schlüssel |
AMJRPJFUOFHFGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=NC=C(N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



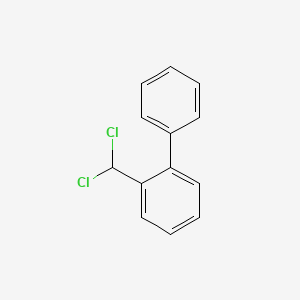
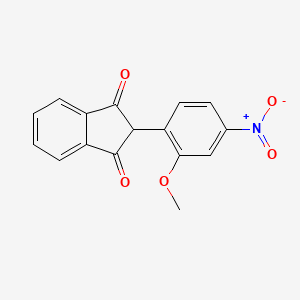
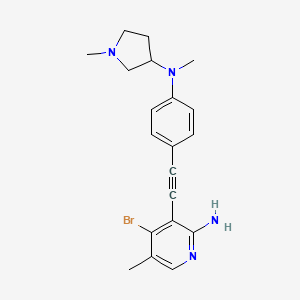
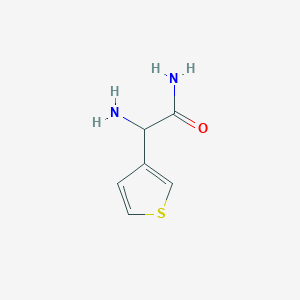
![1-[3-(Ethoxymethoxy)-1-naphthyl]ethanone](/img/structure/B13685016.png)
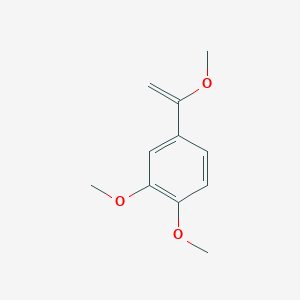
![2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine](/img/structure/B13685039.png)
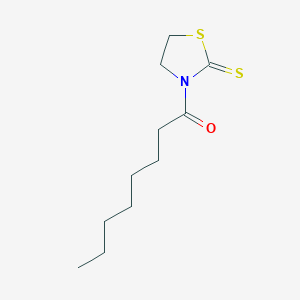
![3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13685049.png)
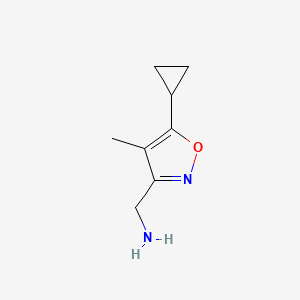
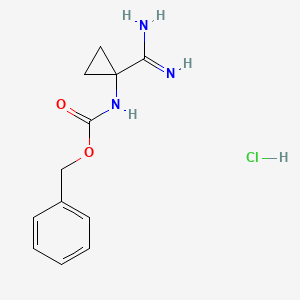
![8-Boc-3-(4-pyridyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13685073.png)
![Ethyl 2-[(5-Bromo-4-methyl-3-nitro-2-pyridyl)oxy]acetate](/img/structure/B13685074.png)
